

α-Ergocryptinine-d3 CAS number and molecular weight

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Technical Guide: α-Ergocryptinine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α -Ergocryptinine-d3, a deuterated form of the ergot alkaloid α -Ergocryptinine. This document outlines its chemical properties, relevant experimental protocols, and its interaction with biological systems, particularly the dopaminergic pathways.

Core Compound Information

 α -Ergocryptinine is a diastereomer of α -ergocryptine, and the "-d3" designation indicates the presence of three deuterium atoms, making it a valuable tool in metabolic and pharmacokinetic studies. While a specific CAS number for α -Ergocryptinine-d3 is not publicly available, data for the non-deuterated form and the deuterated epimer are provided for reference.

Table 1: Physicochemical Properties of α-Ergocryptinine and its Analogs



Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
α-Ergocryptinine	511-10-4	C32H41N5O5	575.70
α-Ergocryptine-d3	1794783-50-8	C32H38D3N5O5	578.72[1][2]
α-Ergocryptinine-d3	Not Available	C32H38D3N5O5	578.72 (calculated)

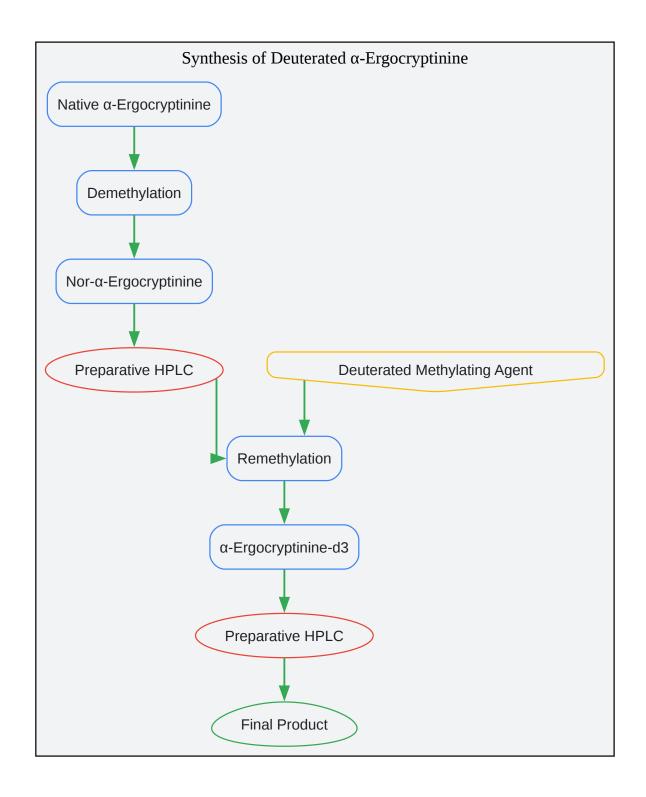
Experimental Protocols Synthesis of Deuterated Ergot Alkaloids

The introduction of deuterium into ergot alkaloids like α -ergocryptinine can be achieved through semi-synthetic methods. A general approach involves the N6-demethylation of the parent alkaloid to form the "nor" intermediate. This is followed by remethylation using a deuterated methylating agent, such as $^{13}\text{CD}_3$ -labeled iodomethane.

General Synthesis Workflow:

- Demethylation: The native ergot alkaloid is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and cooled. A demethylating agent, such as meta-chloroperbenzoic acid, is added to facilitate the removal of the N6-methyl group.
- Purification of "Nor" Intermediate: The resulting demethylated ergot alkaloid is purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
- Remethylation with Deuterated Agent: The purified "nor" alkaloid is redissolved (e.g., in acetone), and a deuterated methylating agent (e.g., ¹³CD₃I) is introduced to yield the final deuterated product.
- Final Purification: The crude mixture undergoes a final purification step, typically via preparative HPLC, to isolate the high-purity deuterated ergot alkaloid.





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A simplified workflow for the synthesis of deuterated α -ergocryptinine.



Biological Activity and Signaling Pathways

Ergot alkaloids, including α -ergocryptinine, are known for their interaction with various neurotransmitter receptors, most notably dopamine receptors. α -Ergocryptinine acts as an agonist at D2 dopamine receptors.

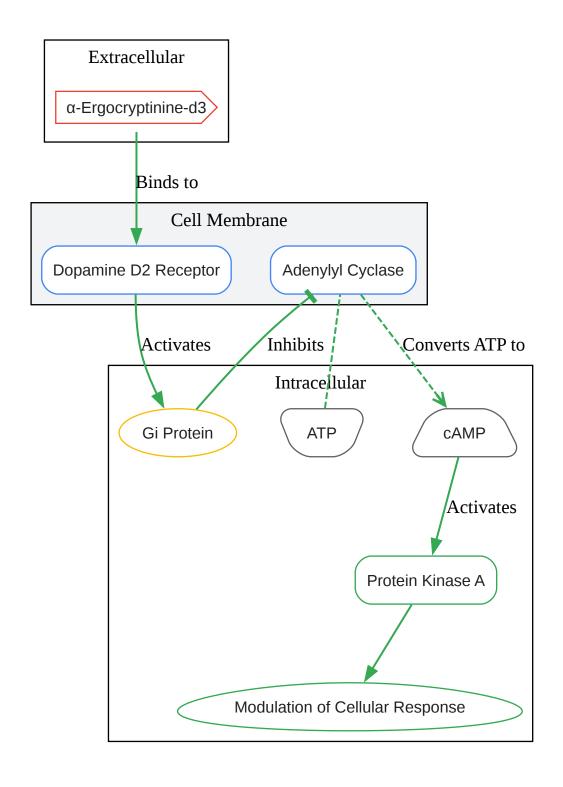
Dopamine D2 Receptor Signaling

Activation of the D2 dopamine receptor by an agonist like α -ergocryptinine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Key steps in the D2 receptor signaling pathway:

- Agonist Binding: α-Ergocryptinine-d3 binds to the D2 dopamine receptor, a G proteincoupled receptor (GPCR).
- G Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi).
- Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
- Reduction of cAMP: The inhibition of adenylyl cyclase results in a decreased conversion of ATP to cyclic AMP (cAMP).
- Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately altering cellular responses.





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Signaling pathway of α -ergocryptinine-d3 via the dopamine D2 receptor.



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References

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